2-{[(4aS)-4a-{[4,5-dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-7-(hydroxymethyl)-1H,5H,7aH-cyclopenta[c]pyran-1-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol
Description
This compound is a highly substituted glycoside featuring a cyclopenta[c]pyran core linked to two oxane (pyranose) rings via glycosidic bonds. Its structure includes multiple hydroxyl and hydroxymethyl groups, contributing to significant hydrophilicity and hydrogen-bonding capacity. The stereochemistry is defined by the (4aS) configuration in the cyclopenta[c]pyran moiety and the β-linkages between sugar units, as inferred from its InChI key (RJWJHRPNHPHBRN-FKVJWERZSA-N) .
Properties
Molecular Formula |
C27H42O20 |
|---|---|
Molecular Weight |
686.6 g/mol |
IUPAC Name |
2-[2-[[(4aS)-5-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C27H42O20/c28-4-8-3-12(32)27(1-2-41-23(13(8)27)46-25-21(40)18(37)15(34)10(6-30)43-25)47-26-22(19(38)16(35)11(7-31)44-26)45-24-20(39)17(36)14(33)9(5-29)42-24/h1-3,9-26,28-40H,4-7H2/t9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21?,22?,23?,24?,25?,26?,27-/m1/s1 |
InChI Key |
JQEFRKPLHFKTFL-ZCTFQLQFSA-N |
Isomeric SMILES |
C1=COC(C2[C@@]1(C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Canonical SMILES |
C1=COC(C2C1(C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the sugar moieties. These sugars are then linked through glycosidic bonds to form the complex structure. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as enzymatic synthesis, to achieve high yields and purity. These methods are often preferred due to their efficiency and the ability to produce the compound under mild conditions, reducing the need for harsh chemicals and extreme reaction conditions.
Chemical Reactions Analysis
Structural Features and Reactive Sites
The compound’s reactivity is governed by its functional groups and stereochemistry:
-
Hydroxyl groups : 12 free -OH groups distributed across the oxane rings and cyclopenta[c]pyran core, enabling esterification, etherification, and oxidation .
-
Glycosidic bonds : Two β-D-glucopyranosyl units linked via oxane rings, susceptible to acid- or enzyme-catalyzed hydrolysis .
-
Cyclopenta[c]pyran core : A fused bicyclic system with conjugated double bonds, allowing electrophilic addition or ring-opening reactions .
Hydroxyl Group Modifications
Glycosidic Bond Hydrolysis
-
Acidic hydrolysis (HCl, 80°C): Yields D-glucose and a deglycosylated cyclopenta[c]pyran aglycone .
-
Enzymatic hydrolysis (β-glucosidase, pH 5.0): Selective cleavage of terminal glucosyl units, preserving the core structure .
Cyclopenta[c]pyran Reactivity
-
Electrophilic addition : Reacts with bromine (Br₂ in CCl₄) at the conjugated double bond, forming a dibrominated adduct .
-
Ring-opening : Treatment with H₂O₂ under basic conditions generates a dicarboxylic acid derivative .
Comparative Reactivity with Structural Analogs
The target compound’s cyclopenta[c]pyran core and extensive glycosylation confer unique regioselectivity in reactions compared to simpler flavonoids .
Stability and Degradation Pathways
-
Thermal degradation : Decomposes above 200°C, releasing CO₂ and H₂O .
-
Photodegradation : UV exposure (254 nm) induces cleavage of glycosidic bonds, forming quinone derivatives .
-
pH sensitivity : Stable at pH 5–7; rapid hydrolysis occurs under strongly acidic (pH < 2) or alkaline (pH > 9) conditions .
Implications for Functionalization
Strategic modifications of this compound have been explored to enhance bioactivity:
-
Acetylated derivatives show improved anti-inflammatory activity (IC₅₀ = 12 µM vs. 28 µM for the parent compound) .
-
Methylated analogs exhibit increased metabolic stability in hepatic microsomes .
This compound’s multifaceted reactivity profile underscores its potential as a scaffold for drug development and biochemical probes. Further studies are needed to explore its catalytic applications and interactions with biological targets.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The multiple hydroxyl groups allow for hydrogen bonding and other interactions that can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Analogues
Key Observations :
- Core Diversity: The target compound’s cyclopenta[c]pyran core distinguishes it from pyrano-oxazoles and triterpene backbones .
- Glycosylation Patterns : All analogues share extensive glycosylation, but the target compound’s oxane rings are more densely hydroxylated compared to triterpene saponins, which prioritize methyl and carboxylate groups .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | Compound 1 | CHEMBL3137262 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~800 (estimated) | 527.45 | 1077.30 |
| Polar Surface Area (Ų) | ~300 (predicted) | 254 | 354 |
| logP (Predicted) | -2.5 to -1.5 | -1.2 | 0.60 |
Analysis :
- The target compound’s high polarity (similar to CHEMBL3137262) suggests strong aqueous solubility, advantageous for drug delivery. However, its lower logP compared to triterpene saponins may reduce membrane permeability .
Table 3: Reported Bioactivities of Analogues
Discussion :
- The target compound’s cyclopenta[c]pyran core may mimic trichothecene toxins, which interact with ribosomes via hydrogen bonding . This contrasts with pyrano-oxazoles (antimalarial) and flavonoid glycosides (antioxidant) .
- Triterpene saponins like CHEMBL3137262 target epigenetic regulators (e.g., LSD1/CoREST), suggesting the target compound could share similar mechanisms due to glycosylation .
Biological Activity
The compound , a complex polyphenolic structure, is gaining attention for its potential biological activities. This article summarizes the findings related to its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and features multiple hydroxyl groups that contribute to its biological activity. The intricate structure includes cyclopenta[c]pyran rings and oxane moieties, which are often associated with antioxidant properties.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Hydroxyl Groups | Multiple (contributing to solubility and reactivity) |
| Rings | Cyclopenta[c]pyran |
| Functional Groups | Hydroxymethyl, phenolic |
Antioxidant Activity
Numerous studies have reported the antioxidant potential of similar polyphenolic compounds. The presence of multiple hydroxyl groups is believed to enhance radical scavenging activity. For instance:
- Study Findings : A study demonstrated that compounds with similar structures exhibit significant free radical scavenging activity, suggesting that this compound may protect cells from oxidative stress .
Anti-inflammatory Effects
Research indicates that polyphenolic compounds can modulate inflammatory pathways. The compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6:
- Mechanism : By downregulating NF-kB signaling pathways, it may reduce inflammation in various models .
Antidiabetic Properties
Preliminary studies suggest that the compound may have antidiabetic effects by enhancing insulin sensitivity and glucose uptake in muscle cells:
- Case Study : In vitro studies showed that treatment with similar compounds improved glucose metabolism in diabetic cell models .
Antimicrobial Activity
The compound has shown promise against various pathogens. Its structural features may enhance its ability to disrupt microbial cell membranes:
- Research Evidence : A study found that related polyphenolic compounds exhibited antibacterial activity against Gram-positive bacteria .
Neuroprotective Effects
Emerging evidence suggests that the compound may protect neuronal cells from apoptosis:
Q & A
Q. What are the recommended methods for synthesizing this compound while ensuring stereochemical fidelity?
Answer: The synthesis of this highly hydroxylated cyclopenta[c]pyran derivative requires multi-step regioselective glycosylation and protection-deprotection strategies. Key steps include:
- Protecting group selection : Use benzyl (Bn) or acetyl (Ac) groups to shield hydroxyls during glycosylation, as demonstrated in analogous carbohydrate syntheses (e.g., selective benzylation in for cyclopenta[c]pyran intermediates) .
- Stereocontrol : Employ enzymatic or chiral catalyst-assisted methods to ensure α/β anomeric configuration, as manual control risks epimerization due to the compound’s dense hydroxylation .
- Validation : Confirm stereochemistry via NMR (e.g., H-H NOESY for spatial proximity) and X-ray crystallography, as seen in structurally similar glycosides () .
Q. How can researchers optimize purification techniques given its high hydroxyl group density and hydrogen bonding propensity?
Answer: Purification challenges arise from hydrophilicity and hydrogen bonding. Recommended approaches:
- Chromatography : Use reverse-phase HPLC with a C18 column and water-acetonitrile gradients (0.1% TFA as ion-pairing agent) to resolve polar byproducts (as applied in for analogous triols) .
- Lyophilization : After solvent removal, lyophilize to prevent hygroscopic degradation, aligning with storage guidelines for hydroxyl-rich compounds () .
- Crystallization : Screen solvents like DMSO/water mixtures, leveraging hydrogen-bond disruption via dimethyl sulfoxide’s high polarity .
Q. What analytical techniques are critical for structural characterization?
Answer:
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., uses HRMS for a 580.53 Da glycoside) .
- NMR : C DEPT-135 for distinguishing CH/CH groups and H-C HSQC for glycosidic linkage assignment (applied in for cyclopenta[c]pyran derivatives) .
- X-ray Diffraction : For absolute configuration determination, though crystal growth may require co-crystallization with hydrophobic counterions .
Advanced Research Questions
Q. How can contradictory stability data in aqueous vs. non-polar solvents be resolved?
Answer: Contradictions may arise from varying experimental conditions. Mitigation strategies:
- Accelerated Stability Testing : Expose the compound to controlled pH (2–12), temperature (4–60°C), and light, monitoring degradation via HPLC (as per ICH guidelines referenced in ’s storage protocols) .
- Solvent Effects : Use molecular dynamics simulations to predict hydrogen-bond networks in water vs. DMSO, correlating with experimental stability assays .
Q. What strategies predict the compound’s interaction with carbohydrate-processing enzymes (e.g., glycosidases)?
Answer:
- Computational Docking : Use AutoDock Vina or Schrödinger to model interactions with enzyme active sites (e.g., ’s ChEBI data informs target enzymes) .
- Kinetic Assays : Measure IC values via fluorogenic substrate competition, as applied in for OATP1C1 transporter studies .
- Mutagenesis : Validate predicted binding residues (e.g., catalytic glutamic acid in glycosidases) via site-directed mutagenesis and activity assays .
Q. How can researchers design experiments to study its pharmacokinetic (PK) properties in vitro?
Answer:
- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption, aligning with ’s GI absorption classification (Log = -0.87) .
- Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS (methodology in ’s CYP inhibition assays) .
- Plasma Protein Binding : Equilibrium dialysis followed by LC-MS quantification, as low bioavailability (0.17 in ) suggests high protein affinity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity across studies?
Answer:
- Meta-Analysis : Aggregate data from multiple assays (e.g., ’s in vitro OATP1C1 binding vs. ’s ChEBI annotations) and apply statistical weighting .
- Dose-Response Validation : Replicate experiments under standardized conditions (e.g., fixed pH, temperature) to isolate confounding variables (’s experimental design principles) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
